

# Application Notes and Protocols for GSK525762 (Molibresib, I-BET762) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Bromodomain inhibitor-9 |           |
| Cat. No.:            | B12397266               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of GSK525762 (also known as Molibresib and I-BET762), a potent bromodomain and extraterminal (BET) inhibitor, in various mouse models. The following protocols are based on established preclinical research and are intended to guide researchers in designing and executing in vivo studies.

## Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on GSK525762 dosage and administration from various preclinical studies in mouse models.



| Mouse<br>Model                        | Cancer/Di<br>sease<br>Type      | Dosage           | Administra<br>tion Route | Frequency                        | Vehicle/Fo<br>rmulation | Reference |
|---------------------------------------|---------------------------------|------------------|--------------------------|----------------------------------|-------------------------|-----------|
| NOD-SCID                              | Myeloma<br>(OPM-2<br>xenograft) | 10 mg/kg         | Oral (p.o.)              | Daily                            | Not<br>specified        | [1]       |
| NOD-SCID                              | Myeloma<br>(OPM-2<br>xenograft) | 30 mg/kg         | Oral (p.o.)              | Every other day                  | Not<br>specified        | [1]       |
| LuCaP<br>35CR<br>Xenograft            | Prostate<br>Cancer              | 8 mg/kg          | Not<br>specified         | Daily for 36<br>days             | Not<br>specified        | [2]       |
| LuCaP<br>35CR<br>Xenograft            | Prostate<br>Cancer              | 25 mg/kg         | Not<br>specified         | Daily for 36<br>days             | Not<br>specified        | [2]       |
| LuCaP<br>145.2<br>Xenograft           | Prostate<br>Cancer              | 8 mg/kg          | Not<br>specified         | Daily for 30<br>days             | Not<br>specified        | [2]       |
| LuCaP<br>145.2<br>Xenograft           | Prostate<br>Cancer              | 25 mg/kg         | Not<br>specified         | Daily for 30<br>days             | Not<br>specified        | [2]       |
| PyMT<br>Model                         | Breast<br>Cancer                | 60 mg/kg         | Oral<br>Gavage<br>(p.o.) | Daily for 1<br>week              | Not<br>specified        | [3]       |
| EAE<br>Mouse<br>Model                 | Neuroinfla<br>mmation           | 30 mg/kg         | Intravenou<br>s (i.v.)   | Not<br>specified                 | Not<br>specified        | [4]       |
| LPS-<br>induced<br>endotoxic<br>shock | Endotoxic<br>shock              | Not<br>specified | Not<br>specified         | Single<br>dose 1.5h<br>after LPS | Not<br>specified        | [4]       |



| Bacteria-   |        |           |           |             |           |      |
|-------------|--------|-----------|-----------|-------------|-----------|------|
|             | Canaia | Not       | Not       | Twice daily | Not       | F 43 |
| induced Sep | Sepsis | specified | specified | for 2 days  | specified | [4]  |
| sepsis      |        | opcomed.  | opeomea   | 10. 2 days  | opcomoa   |      |

# Experimental Protocols Oral Administration Protocol for Solid Tumor Xenograft Models

This protocol is adapted from studies investigating the efficacy of GSK525762 in myeloma and prostate cancer mouse models.[1][2]

- a. Animal Models:
- Immunocompromised mice (e.g., NOD-SCID, nude) are typically used for xenograft studies to prevent rejection of human cancer cells.[5]
- b. Drug Preparation:
- For oral administration, GSK525762 can be formulated in a vehicle suitable for gavage.
   While not always specified in publications, a common vehicle for oral delivery of hydrophobic compounds is a mixture of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
- Prepare the formulation fresh daily. Calculate the required amount of GSK525762 based on the mean body weight of the treatment group.
- c. Administration:
- Administer the calculated dose of GSK525762 solution orally using a gavage needle.
- The volume of administration should be kept consistent, typically 5-10 mL/kg.
- For a 20g mouse, a 10 mg/kg dose would require 0.2 mg of GSK525762. If the drug is formulated at 2 mg/mL, a volume of 100 μL would be administered.
- d. Monitoring:



- Monitor tumor growth using calipers at least twice a week.[5]
- Record animal body weight and any signs of toxicity (e.g., changes in behavior, posture, or grooming) at each dosing.

### Intravenous Administration Protocol for Systemic Disease Models

This protocol is based on studies in models of neuroinflammation.[4]

- a. Animal Models:
- The choice of mouse model will depend on the disease being studied (e.g., C57BL/6 for EAE models).
- b. Drug Preparation:
- For intravenous injection, GSK525762 must be dissolved in a sterile, biocompatible vehicle. A formulation described for in vivo use consists of:
  - 5% DMSO
  - 40% PEG300
  - 5% Tween 80
  - 50% ddH2O[4]
- Prepare the solution by first dissolving GSK525762 in DMSO, then adding PEG300 and Tween 80, and finally adding ddH2O.[4] The solution should be clear and used immediately.
   [4]
- Filter the final solution through a 0.22 μm sterile filter before injection.
- c. Administration:
- The lateral tail vein is the most common site for intravenous injections in mice.



- The injection volume should be minimized, typically around 100-200 μL for a 20-25g mouse.
- d. Monitoring:
- Observe the animals closely after injection for any immediate adverse reactions.
- Monitor disease-specific parameters as required by the experimental design (e.g., clinical scoring in EAE models).

## Visualizations Signaling Pathway of GSK525762

GSK525762 is a BET inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing their interaction with acetylated histones on chromatin. This leads to the downregulation of target genes, including the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.[2][3]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cancer Cell Line Efficacy Studies [jax.org]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK525762 (Molibresib, I-BET762) in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397266#gsk525762-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com